2-(Thiophen-3-yl)aniline
Overview
Description
“2-(Thiophen-3-yl)aniline” is an organic compound that belongs to the aniline family. It is a thiophene-based analog that has been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . For instance, “4-(Thiophen-3-yl)aniline” can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method .Molecular Structure Analysis
The molecular formula of “2-(Thiophen-3-yl)aniline” is C10H9NS . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- The outcomes obtained show that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- The outcomes obtained show that thiophene derivatives have a variety of properties and applications .
- Substituted thiophenes are among the most important aromatic heterocyclic derivatives . They are used as intermediates in organic synthesis .
- The methods of application or experimental procedures involve innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors .
- The outcomes obtained show that these processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
Medicinal Chemistry
Industrial Chemistry and Material Science
Organic Synthesis
- In material science, 4-(Thiophen-3-yl)aniline can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method .
- The method involves the in situ polymerization of 4-(Thiophen-3-yl)aniline and the formation of a composite with Pd(I) .
Synthesis of Pd(I)–poly[4-(thiophen-3yl)-aniline] Composite Material
Fluorescent Probe for Fe3+ Ions
- Synthesis of Core Nucleus of Thieno[3,2-b]thiophene
- Thieno[3,2-b]thiophene, which is one of the four analogues of thienothiophene, is widely used as a building block of both small molecules and polymers for the design and synthesis of organic materials .
- The method involves treating diboronic ester with 4-(2,5-dibromothieno[3,2-b]thiophen-3-yl)benzonitrile via Suzuki coupling reaction to afford a polymer suitable for use as an active layer in LEDs, emitting both green and red photoluminescence .
Future Directions
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are also essential in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, the future directions of “2-(Thiophen-3-yl)aniline” could involve further exploration in these areas.
properties
IUPAC Name |
2-thiophen-3-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPDFHZOUOIWCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399659 | |
Record name | 2-(thiophen-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)aniline | |
CAS RN |
96919-49-2 | |
Record name | 2-(thiophen-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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